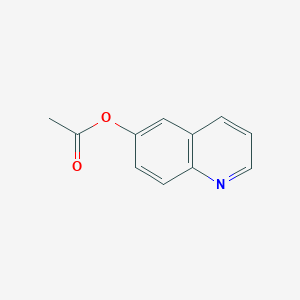

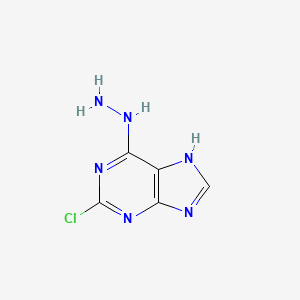

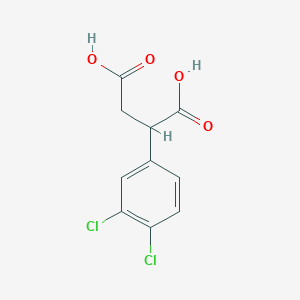

2-chloro-6-hydrazinyl-9H-purine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-6-hydrazinyl-9H-purine is a chemical compound that is part of the purine family, which is a significant class of heterocyclic aromatic organic compounds. Purines, including this derivative, are widely studied for their potential applications in pharmaceuticals and as building blocks in organic synthesis. The compound is related to other purine derivatives that have been synthesized and analyzed for their chemical properties and reactivity.

Synthesis Analysis

The synthesis of purine hydrazinylidene derivatives, which are closely related to 2-chloro-6-hydrazinyl-9H-purine, has been achieved through a regioselective reaction. Specifically, 2,6-dichloropurine reacts with hydrazine hydrate, followed by condensation with 1,3-dicarbonyl compounds. This method aligns with green chemistry principles, aiming to reduce the environmental impact of chemical synthesis. The regioselectivity of the chlorine substitution in the purine ring is a critical aspect of the synthesis, ensuring that the desired product is obtained with high specificity .

Molecular Structure Analysis

The molecular structure of the synthesized purine derivatives, including those similar to 2-chloro-6-hydrazinyl-9H-purine, has been confirmed using various spectroscopic techniques. Proton and carbon nuclear magnetic resonance (1H and 13C NMR), infrared spectroscopy (IR), mass spectrometry, and elemental analysis have been employed to ascertain the structure of these compounds. The HMBC NMR technique, in particular, has been used to establish the regioselectivity of the chlorine substitution, which is crucial for understanding the reactivity and potential applications of these molecules .

Chemical Reactions Analysis

The chemical reactivity of related purine derivatives has been studied under various conditions. For instance, 2-amino-9-benzyl-6-chloro-9H-purine undergoes hydrolysis in the presence of DABCO when refluxed in water, leading to a dihydro-oxo product. Additionally, this compound reacts with hydroxide ions at room temperature or with an alcohol and potassium carbonate at elevated temperatures to yield alkoxy-substituted purines. These reactions are catalyzed by DABCO, demonstrating the compound's reactivity towards nucleophilic substitution and its potential for further functionalization .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-chloro-6-hydrazinyl-9H-purine are not detailed in the provided papers, the properties of similar purine derivatives can be inferred. Typically, purine compounds exhibit a range of solubilities in different solvents, which can be manipulated through functional group modifications. The stability of these compounds under various conditions, such as temperature and pH, is also an important consideration for their practical applications. The reactivity towards hydrolysis and alcoholysis indicates that these purine derivatives can be used to synthesize a variety of other compounds with potential biological activity .

科学研究应用

Application 1: Anticancer Agents

- Summary of Application: The compound is used in the development of novel hybrid anticancer agents. These agents are designed to target multiple protein kinases in cancer cells .

- Methods of Application: The hybrid agents combine purine and isatin moieties in their structures with 4-aminobenzohydrazide and hydrazine as different linkers . Anticancer activity is evaluated by performing cytotoxicity assays, kinase inhibition assays, cell cycle analysis, and BAX, Bcl-2, Caspase 3 and Caspase 9 protein level determination assays .

- Results or Outcomes: The designed hybrids inhibit both cell proliferation and metastasis in cancer cells .

Application 2: Apoptosis-Inducing Agents

- Summary of Application: 2,6,9-Trisubstituted purine derivatives, which include 2-chloro-6-hydrazinyl-9H-purine, have been synthesized and investigated for their potential role as antitumor agents .

- Methods of Application: The compounds were obtained by a three-step synthetic procedure using microwave irradiation. They were evaluated in vitro to determine their potential effect on cell toxicity by the MTT method and flow cytometry analysis on four cancer cell lines .

- Results or Outcomes: Three out of twelve compounds were found to be promising agents compared to a known and effective anticancer drug, etoposide, in three out of four cancer cell lines assayed with considerable selectivity .

属性

IUPAC Name |

(2-chloro-7H-purin-6-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN6/c6-5-10-3-2(8-1-9-3)4(11-5)12-7/h1H,7H2,(H2,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFNQRYMMJROEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)Cl)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968877 |

Source

|

| Record name | 2-Chloro-6-hydrazinyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-hydrazinyl-9H-purine | |

CAS RN |

5404-88-6 |

Source

|

| Record name | 5404-88-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-hydrazinyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)